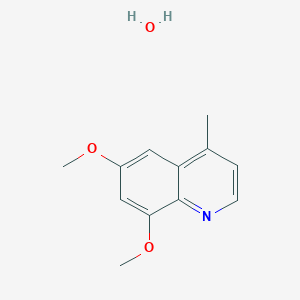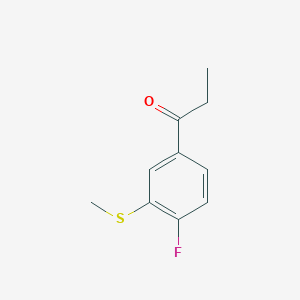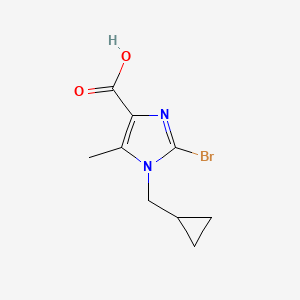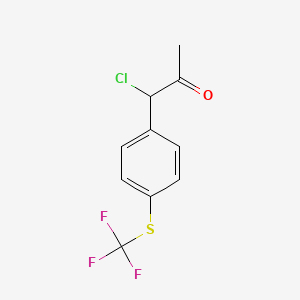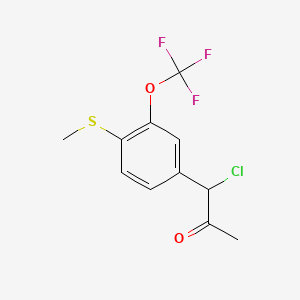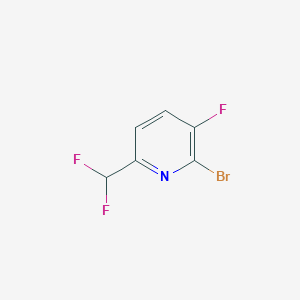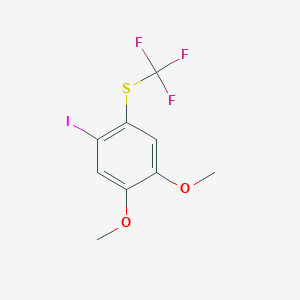
4'-(Difluoromethyl)-5'-(1-fluorocyclopropyl)-4-iodo-2'-methyl-2'H-1,3'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluorocyclopropyl group, an iodine atom, and a methyl group attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the bipyrazole core, followed by the introduction of the difluoromethyl, fluorocyclopropyl, iodine, and methyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and fluorinating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Análisis De Reacciones Químicas
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The difluoromethyl and fluorocyclopropyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
These compounds share structural similarities, such as the presence of a fluorocyclopropyl group, but differ in other functional groups and overall structure. The uniqueness of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H10F3IN4 |
|---|---|
Peso molecular |
382.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-(1-fluorocyclopropyl)-5-(4-iodopyrazol-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H10F3IN4/c1-18-10(19-5-6(15)4-16-19)7(9(12)13)8(17-18)11(14)2-3-11/h4-5,9H,2-3H2,1H3 |
Clave InChI |
SERPDXVKICKFJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2(CC2)F)C(F)F)N3C=C(C=N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)



![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
